Cas no 126247-63-0 (3-(4-Hydroxyphenyl)-2(1H)-pyrazinone)

3-(4-Hydroxyphenyl)-2(1H)-pyrazinone is a heterocyclic compound featuring a pyrazinone core substituted with a hydroxyphenyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The hydroxyphenyl moiety enhances solubility and reactivity, facilitating further functionalization, while the pyrazinone ring contributes to its potential as a bioactive scaffold. Its stability under physiological conditions and ability to participate in hydrogen bonding make it suitable for applications in drug design, particularly as an intermediate for kinase inhibitors or antimicrobial agents. The compound’s well-defined synthesis route ensures high purity, supporting reproducible results in research and development.
3-(4-Hydroxyphenyl)-2(1H)-pyrazinone structure
126247-63-0 structure
Product Name:3-(4-Hydroxyphenyl)-2(1H)-pyrazinone
CAS No:126247-63-0
MF:C10H8N2O2
MW:188.182722091675
CID:823939
Update Time:2025-11-02

3-(4-Hydroxyphenyl)-2(1H)-pyrazinone Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone
    • 3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyrazin-2-one
    • UNII-6PRR54P75N
    • AMoxicillin EP IMpurity F
    • AMoxicillin Related CoMpound F
    • 3-(4-hydroxyphenyl)pyrazin-2-ol
    • Amoxicillin Related Compound F (15 mg) (3-(4-Hydroxyphenyl)pyrazin-2-ol
    • Amoxicillin Trihydrate Imp.F
    • Amoxicillin Impurity F
    • Inchi: 1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-10(14)12-6-5-11-9/h1-6,13H,(H,12,14)
    • InChI Key: KNKDJXWCPVPHPA-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C1C(NC=CN=1)=O

Computed Properties

  • Exact Mass: 188.05900

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (6.2 g/l) (25 º C),
  • PSA: 66.24000
  • LogP: 1.55480

3-(4-Hydroxyphenyl)-2(1H)-pyrazinone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

3-(4-Hydroxyphenyl)-2(1H)-pyrazinone Pricemore >>

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Additional information on 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone

Comprehensive Guide to 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone (CAS No. 126247-63-0): Properties, Applications, and Research Insights

3-(4-Hydroxyphenyl)-2(1H)-pyrazinone (CAS 126247-63-0) is an important heterocyclic compound gaining significant attention in pharmaceutical and material science research. This hydroxyphenyl pyrazinone derivative exhibits unique structural features that make it valuable for various applications, particularly in drug discovery and organic electronics. Researchers are increasingly exploring its potential as a pharmacophore building block due to its versatile chemical reactivity and biological activity profile.

The molecular structure of 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone combines a pyrazinone core with a phenolic substituent, creating interesting electronic properties. This heterocyclic compound demonstrates moderate solubility in polar organic solvents while being relatively stable under ambient conditions. Recent studies highlight its potential as a fluorescence probe in biochemical assays, with researchers investigating its photophysical properties for sensor applications. The compound's hydrogen bonding capacity makes it particularly interesting for supramolecular chemistry applications.

In pharmaceutical research, 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone serves as a key intermediate for developing novel therapeutic agents. Its structural motif appears in several drug candidate molecules currently under investigation for various indications. The compound's ability to participate in molecular interactions makes it valuable for designing enzyme inhibitors and receptor modulators. Recent patent literature reveals growing interest in this pyrazinone derivative for developing treatments targeting inflammatory pathways and metabolic disorders.

The synthesis of 126247-63-0 typically involves condensation reactions starting from appropriately substituted precursors. Process optimization studies focus on improving yield and purity of this hydroxyphenyl-containing compound, with green chemistry approaches gaining prominence. Analytical characterization of 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone commonly employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure quality control for research applications.

Material scientists are exploring applications of CAS 126247-63-0 in organic electronics due to its interesting charge transport properties. The compound's conjugated system shows promise for developing novel organic semiconductors and light-emitting materials. Researchers are particularly interested in its potential for optoelectronic applications, where its photostability and electronic characteristics could prove advantageous.

Market analysis indicates growing demand for 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone as a research chemical, with suppliers offering various purity grades to meet different application needs. The compound's research applications span multiple disciplines, from medicinal chemistry to materials science. Current pricing trends reflect its specialized nature and the technical challenges associated with its synthesis at scale.

Safety considerations for handling 126247-63-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper chemical safety practices should always be observed when working with this material. Material Safety Data Sheets (MSDS) provide detailed handling instructions for this research chemical in laboratory settings.

Recent scientific publications highlight novel applications of 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone in asymmetric catalysis and as a ligand in transition metal complexes. These developments underscore the compound's versatility as a chemical building block for advanced research applications. The hydroxyphenyl group in particular offers opportunities for further functionalization, expanding its utility in synthetic chemistry.

Quality control standards for CAS 126247-63-0 continue to evolve as applications become more sophisticated. Analytical methods for characterizing this pyrazinone derivative now include advanced techniques like LC-MS and X-ray crystallography when single crystals can be obtained. These developments support the compound's use in more demanding research applications where high purity is essential.

Future research directions for 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone include exploring its biological activity profile more comprehensively and developing more efficient synthetic routes. The compound's potential as a therapeutic scaffold continues to attract interest from both academic and industrial researchers. Emerging applications in chemical biology and diagnostic probe development represent promising new avenues for this versatile molecule.

Environmental fate studies of 126247-63-0 indicate it undergoes biodegradation under appropriate conditions, though specific ecotoxicity data remains limited due to its primary use as a research chemical. Responsible disposal practices for this organic compound follow standard protocols for laboratory waste management. Researchers are encouraged to consider green chemistry principles when working with this material.

The intellectual property landscape surrounding 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone shows increasing activity, particularly in pharmaceutical applications. Patent analysis reveals growing interest in this chemical entity as a core structure for novel drug development. This trend suggests expanding commercial potential for the compound as research progresses.

For researchers sourcing CAS 126247-63-0, quality verification through appropriate analytical methods remains crucial. Reputable suppliers typically provide comprehensive characterization data for this specialty chemical, including chromatographic purity profiles and spectroscopic validation. These quality assurances are particularly important for sensitive applications in drug discovery and materials research.

In conclusion, 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone represents a versatile and increasingly important compound in modern chemical research. Its unique structural features and diverse application potential continue to drive scientific interest across multiple disciplines. As research advances, we can anticipate new discoveries and applications emerging for this interesting heterocyclic molecule, solidifying its position as a valuable tool in both pharmaceutical and materials science research.

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